2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core functionalized with a sulfanylidene group at position 2 and a (5Z)-4-ethoxyphenylmethylidene substituent at position 3. Its structure is optimized for pharmacological relevance, with the 4-ethoxyphenyl group providing electron-donating effects that may influence electronic distribution and binding affinity to biological targets .
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-19(9-10-21)16(22)12-20-17(23)15(26-18(20)25)11-13-5-7-14(8-6-13)24-4-2/h5-8,11,21H,3-4,9-10,12H2,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXTCURMABDTH-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CN1C(=O)C(=CC2=CC=C(C=C2)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)C(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related rhodanine derivatives (Table 1), focusing on substituent effects, physicochemical properties, and bioactivity.
Table 1: Comparative Analysis of Rhodanine Derivatives
Key Observations:
Halogenated analogs (e.g., 3-bromophenyl in ) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but reducing solubility.
Acetamide Side Chain Modifications :
- The N-ethyl-N-(2-hydroxyethyl) group in the target compound improves water solubility compared to N-aryl (e.g., 2-methylphenyl in ) or N-phenethyl (e.g., ) derivatives.
- Sulfonamide-containing analogs (e.g., ) demonstrate distinct bioactivity profiles, likely due to hydrogen-bonding interactions with enzymes like PPAR-γ .
Bioactivity Trends :
- Hypoglycemic activity is prominent in compounds with hydrophilic side chains (e.g., hydroxyethyl or sulfamoyl groups) .
- Antimicrobial and antioxidant activities correlate with lipophilic substituents (e.g., bromophenyl or propenylidene groups) .
Analytical Characterization:
- Mass Spectrometry : Molecular networking (cosine score >0.8) clusters the target compound with other rhodanine derivatives, confirming structural similarities in fragmentation patterns .
- NMR : Distinct chemical shifts for the 4-ethoxyphenyl group (δ 6.8–7.2 ppm for aromatic protons) and hydroxyethyl moiety (δ 3.5–4.0 ppm) differentiate it from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
